molecular formula C11H20N4O B13570140 2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanamide

2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanamide

Cat. No.: B13570140
M. Wt: 224.30 g/mol
InChI Key: MMJAOPNLWOZFMT-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanamide is a compound that features a unique structure combining an amino group, a methyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanamide can be achieved through several synthetic routes. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach includes the use of conventional reactions, one-pot multi-component reaction strategies, cyclocondensation reactions, and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanamide include other pyrazole derivatives and aminohexanamides. Examples include 1-Phenyl-3-methyl-5-aminopyrazole and Methyl 6-aminonicotinate .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-amino-2-methyl-6-(3-methylpyrazol-1-yl)hexanamide

InChI

InChI=1S/C11H20N4O/c1-9-5-8-15(14-9)7-4-3-6-11(2,13)10(12)16/h5,8H,3-4,6-7,13H2,1-2H3,(H2,12,16)

InChI Key

MMJAOPNLWOZFMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCCCC(C)(C(=O)N)N

Origin of Product

United States

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